4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular formula of “4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one” is C11H12Cl2N2O2S. Its molecular weight is 307.19.Physical and Chemical Properties Analysis
The related compound, 2,5-Dichlorothiophene-3-carbonyl chloride, has a molecular weight of 216.49 . It’s stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Phosphorescent Properties
A study focused on the synthesis and characterization of neutral mixed-ligand Ir(III) complexes, exhibiting interesting phosphorescent properties at low temperatures. These complexes do not emit phosphorescence at room temperature but show strong phosphorescence at 77 K. This research could have implications in the development of materials for optoelectronic devices (Lifen Yang et al., 2008).
Reactivity and Formation of Novel Compounds
The reactivity of chlorinated thiophenes, including 2,5-dichlorothiophene derivatives, was explored, leading to the discovery of new compounds with potential applications in the synthesis of organic materials. This work highlights the versatility of thiophene derivatives in organic synthesis (J. Skramstad et al., 2000).
Generation and Reactivity of Cations
Research on the photolysis of 4-chloroaniline and its derivatives demonstrated the generation of triplet phenyl cations, showcasing a potential pathway for synthesizing complex organic structures through photochemical reactions (B. Guizzardi et al., 2001).
Synthesis of Dicyanobenzenes and Phthalocyanines
A study outlined a method for synthesizing 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to octasubstituted phthalocyanines. This research contributes to the field of materials science, particularly in the synthesis of compounds used in dyes and pigments (D. Wöhrle et al., 1993).
Antimicrobial Activity of Novel Compounds
The synthesis and evaluation of new thieno[2,3-b]thiophene derivatives for antimicrobial activity provided insights into the potential of these compounds as therapeutic agents. Some derivatives showed promising results against various microbial strains, indicating their potential in medical research and drug development (Y. Mabkhot et al., 2013).
Safety and Hazards
The safety data sheet for 2,5-Dichlorothiophene-3-carbonyl chloride indicates that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-(2,5-dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S/c1-11(2)10(17)14-3-4-15(11)9(16)6-5-7(12)18-8(6)13/h5H,3-4H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQMDNTDIPAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=C(SC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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